Bis(2-butoxyethyl) undecanedioate
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Overview
Description
Bis(2-butoxyethyl) undecanedioate is an organic compound with the molecular formula C23H44O6. It is an ester derived from undecanedioic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) undecanedioate typically involves the esterification of undecanedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, undecanedioic acid and 2-butoxyethanol, are mixed in the presence of an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Bis(2-butoxyethyl) undecanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkages, which can be hydrolyzed in biological systems.
Industry: It is used as a plasticizer in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(2-butoxyethyl) undecanedioate involves its interaction with various molecular targets. The ester linkages in the compound can be hydrolyzed by esterases, leading to the release of undecanedioic acid and 2-butoxyethanol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Bis(2-ethoxyethyl) undecanedioate: Similar in structure but with ethoxy groups instead of butoxy groups.
Bis(2-methoxyethyl) undecanedioate: Contains methoxy groups instead of butoxy groups.
Bis(2-propoxyethyl) undecanedioate: Contains propoxy groups instead of butoxy groups.
Uniqueness: Bis(2-butoxyethyl) undecanedioate is unique due to its specific butoxyethyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Biological Activity
Bis(2-butoxyethyl) undecanedioate (C23H44O6) is a diester compound that has garnered attention for its potential applications in various fields, including materials science and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicological data.
Chemical Structure and Properties
This compound is characterized by its diester functional groups, which contribute to its solubility and reactivity. The molecular structure can be represented as follows:
- Chemical Formula: C23H44O6
- Molecular Weight: 404.60 g/mol
The compound is primarily used in the synthesis of polymers and as a plasticizer due to its favorable properties.
Research indicates that this compound exhibits various biological activities, particularly in relation to cell membrane interactions and enzyme modulation. The compound's ester groups allow it to interact with lipid membranes, potentially influencing membrane fluidity and permeability.
-
Cell Membrane Interaction:
- The compound's hydrophobic nature enables it to integrate into lipid bilayers, which may alter membrane characteristics and affect cellular signaling pathways.
- Enzymatic Activity:
Toxicological Profile
The safety profile of this compound has been assessed through various studies:
Case Study 1: Polymer Applications
In a study focused on polymeric materials, this compound was incorporated into polyurethanes to enhance flexibility and thermal stability. The resulting materials demonstrated improved mechanical properties without compromising biodegradability .
Case Study 2: Pharmacological Potential
A research project investigated the use of this compound as a drug delivery vehicle. The compound's ability to encapsulate hydrophobic drugs while maintaining stability in physiological conditions was highlighted. In vitro studies showed enhanced drug release profiles compared to conventional carriers .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Chemical Formula | Molecular Weight | Key Biological Activity |
---|---|---|---|
Bis(2-butoxyethyl) adipate | C18H34O6 | 342.46 g/mol | Plasticizer; low toxicity |
Tris(2-butoxyethyl) phosphate | C12H27O4P | 274.32 g/mol | Flame retardant; endocrine disruptor |
Bis(2-ethylhexyl) phthalate | C24H38O4 | 390.57 g/mol | Plasticizer; potential carcinogen |
Properties
CAS No. |
85284-14-6 |
---|---|
Molecular Formula |
C23H44O6 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
bis(2-butoxyethyl) undecanedioate |
InChI |
InChI=1S/C23H44O6/c1-3-5-16-26-18-20-28-22(24)14-12-10-8-7-9-11-13-15-23(25)29-21-19-27-17-6-4-2/h3-21H2,1-2H3 |
InChI Key |
QDDSVTIBJSLCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCCC |
Origin of Product |
United States |
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